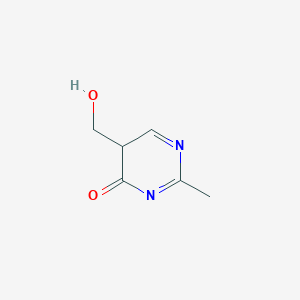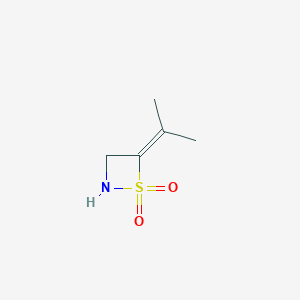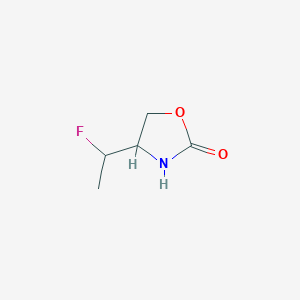
5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one is a heterocyclic organic compound that features a pyrimidine ring substituted with hydroxymethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one typically involves the reaction of 2-methyl-4,5-dihydroxypyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled temperature and pressure conditions. This method ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one can undergo oxidation to form 5-formyl-2-methyl-5H-pyrimidin-4-one.
Reduction: The compound can be reduced to form 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-formyl-2-methyl-5H-pyrimidin-4-one
Reduction: 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-ol
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of antiviral and anticancer agents.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for understanding biological pathways involving pyrimidine derivatives.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
5-(hydroxymethyl)furfural: A related compound with a furan ring instead of a pyrimidine ring.
5-(hydroxymethyl)-2-furancarboxaldehyde: Another similar compound with a furan ring and an aldehyde group.
5-formyl-2-methyl-5H-pyrimidin-4-one: An oxidized form of 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-2-5(3-9)6(10)8-4/h2,5,9H,3H2,1H3 |
Clave InChI |
VWQIVGGLUAMHRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)C(C=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)
![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)


![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)









